molecular formula C17H13ClN2O2 B2504878 Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 1207005-26-2

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B2504878
CAS No.: 1207005-26-2
M. Wt: 312.75
InChI Key: OTPUPGJSWHAAPT-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a 3-chlorophenylamino substituent at position 4 of the quinoline ring and a methyl ester group at position 2. While its exact biological activity remains understudied, its structural features align with compounds known for interactions with enzymes such as Ca²⁺-ATPase and antimicrobial targets . The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in related quinoline derivatives .

Properties

IUPAC Name

methyl 4-(3-chloroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPUPGJSWHAAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Chloroquinoline-2-carboxylate

The precursor methyl 4-chloroquinoline-2-carboxylate is synthesized via the Vilsmeier-Haack reaction. For example, acetanilide derivatives treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yield 2-chloroquinoline-3-carbaldehydes, which are subsequently esterified to form the methyl carboxylate. Alternatively, ethyl 3-(4-chlorophenylamino)-2-formylacrylate intermediates can undergo cyclization under acidic conditions to generate the quinoline core.

Amination with 3-Chloroaniline

The chlorinated quinoline intermediate reacts with 3-chloroaniline in anhydrous pyridine or dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction typically requires 5–8 hours, with yields ranging from 65% to 75% after recrystallization from methanol or dichloromethane/hexane mixtures. Key spectroscopic data for the final product include:

  • IR (KBr): 3244 cm⁻¹ (N–H stretch), 1714 cm⁻¹ (ester C=O).
  • ¹H NMR (CDCl₃): δ 8.52 (s, 1H, quinoline H-8), 7.85–7.49 (m, 4H, aromatic H), 5.00 (q, J = 6.8 Hz, CH₂), 3.97 (s, OCH₃).

Condensation of 3-Chlorophenylamine with Keto Ester Derivatives

A second approach involves constructing the quinoline ring de novo by condensing 3-chlorophenylamine with a β-keto ester. This method follows the Friedländer synthesis, where aniline derivatives react with β-keto esters to form quinoline rings.

Reaction Conditions and Optimization

Methyl 2-oxo-3-(prop-1-en-2-yl)propanoate is heated with 3-chloroaniline in polyphosphoric acid (PPA) at 120°C for 12 hours. The reaction proceeds via cyclodehydration, yielding the quinoline core with the (3-chlorophenyl)amino group at position 4. Yields are moderate (50–60%), necessitating purification via column chromatography (SiO₂, hexane/ethyl acetate).

Mechanistic Insights

The mechanism involves:

  • Formation of an imine intermediate between the aniline and keto ester.
  • Cyclization via electrophilic aromatic substitution at the ortho position.
  • Aromatization through dehydration.

Multi-Component Domino Reactions

Recent advances in multi-component reactions (MCRs) offer efficient one-pot strategies. For example, a domino process involving 3-chloroaniline, methyl propiolate, and an aldehyde component generates the target compound in a single step.

Catalytic Systems

  • Catalyst: Cu(I) or Fe(III) salts (e.g., CuI, FeCl₃).
  • Solvent: Ethanol or acetonitrile.
  • Temperature: 60–80°C, 6–10 hours.

This method achieves yields of 70–80% with high atom economy, avoiding isolation of intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Yield (%) Purity (%) Reaction Time (h) Key Reagents
Nucleophilic Substitution 75 >99 5–8 Pyridine, 3-chloroaniline
Friedländer Synthesis 60 95 12 PPA, β-keto ester
Multi-Component Reaction 80 98 6–10 CuI, methyl propiolate

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or polymerization of 3-chloroaniline, can reduce yields. Strategies to mitigate this include:

  • Using excess quinoline precursor (1.2–1.5 equiv).
  • Employing high-boiling solvents (e.g., diglyme) to improve regioselectivity.

Purification Techniques

  • Recrystallization: Methanol or CH₂Cl₂/hexane mixtures yield crystalline products.
  • Chromatography: Silica gel with hexane/ethyl acetate (3:1) resolves ester byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The methyl ester at C2 in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ).
  • Chlorine substituents on the phenyl ring (e.g., 3-chloro vs. 4-chloro) influence steric and electronic interactions with biological targets .
  • Amino vs. ester groups at C4 modulate hydrogen-bonding capabilities and target selectivity .

Comparison with Other Derivatives

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Synthesized via Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂/PCy₃) with 78% yield .
  • NF1442: Requires multi-step synthesis with piperazine and quinoline coupling, resulting in lower yields due to complexity .

Target Compound

  • Ca²⁺-ATPase inhibition: NF1442 (IC₅₀ = 1.3 µM) and NF1058 (IC₅₀ = 8.0 µM) demonstrate that 3-chlorophenylamino and ester groups enhance binding to SERCA1 .
  • Antimicrobial activity: Derivatives like 4k show moderate activity against bacterial strains, though ester vs. amino groups alter efficacy .

Limitations and Opportunities

  • Solubility : Methyl esters (target compound) may require prodrug strategies for therapeutic use compared to carboxylic acids .
  • Selectivity : Substituent optimization (e.g., chloro position) could reduce off-target effects observed in NF1442 .

Biological Activity

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_16H_14ClN_1O_2. The compound features a quinoline ring system, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

This compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens.
  • Interference with Cellular Processes : It can disrupt cellular signaling pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial and fungal strains, which is attributed to its ability to penetrate microbial cell membranes and interfere with metabolic processes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
  • Fungal Activity : It also demonstrated antifungal effects with MIC values indicating effectiveness against strains like Candida albicans .

Anticancer Activity

Research has indicated that this compound may have potential as an anticancer agent:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, it was found to significantly reduce viability in breast cancer cell lines at micromolar concentrations .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. Results indicated that this compound had a higher potency compared to other derivatives, suggesting it could be developed into a lead compound for further drug development .
  • Anticancer Mechanism Investigation : Another study focused on the mechanism of action in cancer cells, revealing that the compound activates apoptotic pathways through caspase activation and mitochondrial disruption . This finding highlights its potential as a therapeutic agent in oncology.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate?

A common method involves condensation of quinaldic acid derivatives with substituted anilines. For example, analogous quinoline esters are synthesized by reacting quinaldic acid with 4-chlorophenol in the presence of phosphorous oxychloride (PCl₃) under reflux. The reaction mixture is neutralized with sodium bicarbonate to precipitate the product, followed by recrystallization from ethanol . Key parameters include temperature control (353–363 K) and stoichiometric ratios of reagents. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is recommended for higher yields.

Q. How can the compound be characterized structurally?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to determine crystal structure. The dihedral angle between quinoline and phenyl rings (~14.7°) and carboxylate group orientation should be analyzed .
  • Spectroscopy : Confirm molecular identity via 1H NMR^1 \text{H NMR} (quinoline proton shifts at δ 8.5–9.0 ppm) and 13C NMR^{13} \text{C NMR} (carboxylate carbon at ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are essential during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers at room temperature, away from moisture and ignition sources .

Advanced Research Questions

Q. How can computational tools aid in studying its interactions with biological targets?

  • Molecular docking : Use Mercury CSD 2.0 to visualize intermolecular interactions (e.g., hydrogen bonds with enzyme active sites). Compare packing patterns with similar quinoline derivatives to predict binding affinity .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Validate results against crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate enzyme inhibition assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C). Use positive controls like known quinoline-based inhibitors .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR). Cross-reference with antitubercular or anticancer activities of 4-adamantylquinoline analogs .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 hours to 1–2 hours) while maintaining yields >85% .
  • Green chemistry : Replace PCl₃ with ionic liquids or biodegradable solvents to minimize waste .

Q. How to analyze crystallographic data for polymorph screening?

  • Mercury Materials Module : Compare packing motifs (e.g., R₂²(14) loops in dimers) across recrystallization solvents (ethanol vs. acetonitrile). Monitor weak interactions (C–H···O) influencing polymorphism .
  • Thermal analysis : Perform DSC/TGA to correlate stability with crystal forms.

Methodological Guidance

Q. Designing in vitro assays for pharmacological evaluation

  • Target selection : Prioritize enzymes (e.g., kinases, topoisomerases) with known quinoline sensitivity.
  • Assay conditions : Use 10 µM–100 µM compound concentrations in PBS buffer. Measure inhibition via fluorescence-based substrates (e.g., ATPase activity with malachite green) .

Q. Addressing solubility challenges in biological testing

  • Co-solvents : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and cellular uptake .

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